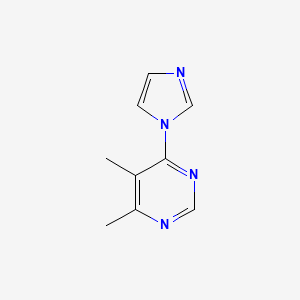

![molecular formula C11H11Cl2NS2 B2550266 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione CAS No. 866151-56-6](/img/structure/B2550266.png)

3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione is a chemical that is presumed to have a thiazinane backbone with a 3,4-dichlorophenylmethyl substituent. While the provided papers do not directly discuss this compound, they offer insights into related thione chemistry and structural characteristics that could be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related thiazole and thiazolidine compounds involves strategic reactions that can provide insights into potential synthetic routes for 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione. For instance, the 1,3-dipolar cycloaddition reaction mentioned in the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate could be a relevant technique. Additionally, the side-chain lithiation approach used in the synthesis of modified 3-substituted 1H-quinoxaline-2-thiones might offer a method for introducing the dichlorophenylmethyl group into the thiazinane structure.

Molecular Structure Analysis

X-ray diffraction data from related compounds, such as the orthorhombic crystallization of the triazole-thiazolidine compound , provide a foundation for understanding the potential crystalline structure of 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione. The molecular characterization techniques like infrared spectroscopy and mass spectrometry are essential tools for confirming the structure of such compounds .

Chemical Reactions Analysis

The reactivity of thione compounds can be complex, as seen in the background reactivity of 3-alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thiones . These compounds exhibit selectivity in transformations based on the nature of the substituents, which could be relevant for understanding the chemical behavior of 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione. The potential for isomerization, rearrangement, and translocation reactions should be considered when analyzing the chemical reactions of this compound.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione, they do offer data on similar compounds. For example, the crystallization data and unit-cell parameters can help predict the solid-state properties. The reactivity patterns observed in the thiazole and thiazolidine compounds can inform the expected stability, reactivity, and potential applications of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of sulfur-containing heterocycles, including compounds similar to 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione, has been explored for their potential applications in various fields. For example, Karlivan et al. (1999) reported the synthesis of trichloro-1,4-benzoquinonyl-substituted sulfur-containing heterocycles, highlighting the compound's role in the development of novel heterocyclic compounds with unique properties (Karlivan, Valter, & Bace, 1999).

Biological Activity

Research into similar sulfur-containing compounds has shown potential for biological activity, which could lead to new therapeutic agents. For instance, Hassan et al. (2020) reviewed the chemistry of substituted thiazinanes and their derivatives, highlighting their significance in drug development for treating diseases like HIV and providing analgesic, antibiotic, and anticoagulant properties (Hassan, Bräse, Aly, & Tawfeek, 2020).

Chemical Reactivity and Applications

The compound's reactivity and potential to form new heterocyclic structures have been a subject of interest. For instance, the work by Mazerolles and Laurent (1991) on the reactivity of similar sulfur and selenium analogs with dichloromethane and dibromomethane opens up avenues for synthesizing new thiophene and selenophene derivatives, indicating the versatility of such compounds in organic synthesis (Mazerolles & Laurent, 1991).

Propiedades

IUPAC Name |

3-[(3,4-dichlorophenyl)methyl]-1,3-thiazinane-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NS2/c12-9-3-2-8(6-10(9)13)7-14-4-1-5-16-11(14)15/h2-3,6H,1,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMXCLZAIBWLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)SC1)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

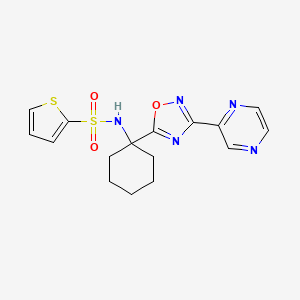

![N-(3,5-dimethylphenyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2550183.png)

![1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole](/img/structure/B2550185.png)

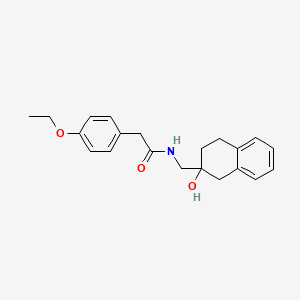

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2550188.png)

![2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2550189.png)

![6-(3,6-Dihydro-2H-pyridin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2550193.png)

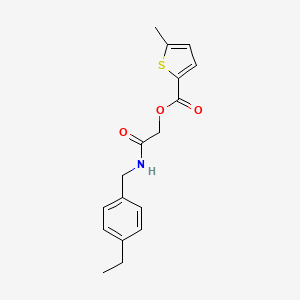

methanone](/img/structure/B2550194.png)

![butyl 6-[(5E)-5-[3-(6-butoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2550195.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2550201.png)

![6-ethyl-5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550204.png)

![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2550205.png)